4-((2-Pyridinylmethyl)amino)benzoic acid

Description

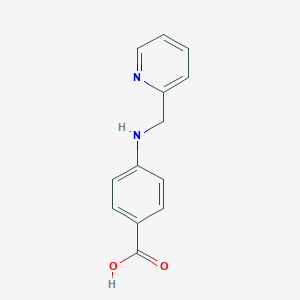

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-2-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYZAXNHGFVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208339 | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5966-18-7 | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-((2-Pyridinylmethyl)amino)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-((2-pyridinylmethyl)amino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the reductive amination of 4-aminobenzoic acid with pyridine-2-carboxaldehyde. This method is widely applicable, generally high-yielding, and tolerant of various functional groups.

Core Synthesis Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry. It proceeds in two key stages: the formation of an imine from a primary amine and an aldehyde, followed by the reduction of the imine to a secondary amine. This process can be carried out in a one-pot reaction, offering efficiency and convenience.

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of this compound from 4-aminobenzoic acid and pyridine-2-carboxaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Aminobenzoic acid | 137.14 | 10.0 | 1.37 g |

| Pyridine-2-carboxaldehyde | 107.11 | 10.0 | 1.07 g (0.98 mL) |

| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Acetic Acid (glacial) | 60.05 | - | 0.6 mL |

Procedure:

-

To a 100 mL round-bottom flask, add 4-aminobenzoic acid (1.37 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).

-

Stir the suspension at room temperature and add pyridine-2-carboxaldehyde (1.07 g, 10.0 mmol) followed by glacial acetic acid (0.6 mL).

-

Allow the mixture to stir for 30 minutes to facilitate the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Alternative Synthetic Route: N-Alkylation

An alternative approach to the synthesis of this compound is the direct N-alkylation of 4-aminobenzoic acid with a suitable 2-pyridinylmethyl halide, such as 2-(chloromethyl)pyridine hydrochloride. This reaction is typically performed in the presence of a base to neutralize the generated acid.

N-Alkylation Reaction Pathway

Caption: N-Alkylation pathway for the synthesis of the target compound.

Data Presentation

Physicochemical Properties of Starting Materials:

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | 340 (decomposes) |

| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | - | 181 |

| 2-(Chloromethyl)pyridine HCl | C₆H₇Cl₂N | 164.04 | 120-125 | - |

Expected Product Characterization:

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the benzoic acid ring, the pyridine ring, the methylene bridge (-CH₂-), and the amine proton (-NH-). The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the carboxylic acid carbon, and the aromatic and methylene carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₂N₂O₂), which is 228.0899 g/mol . |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |

| Melting Point | A sharp melting point, indicating the purity of the synthesized compound. |

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.

An In-Depth Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of 4-((2-pyridinylmethyl)amino)benzoic acid. The information is curated for researchers and professionals in drug development and medicinal chemistry, presenting key data in a structured and accessible format.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [Calculated] |

| Molecular Weight | 228.25 g/mol | [Calculated] |

| CAS Number | 5966-18-7 | ChemSrc[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 429 °C at 760 mmHg | ChemSrc[1] |

| Flash Point | 213.2 °C | ChemSrc[1] |

| Density | 1.301 g/cm³ | ChemSrc[1] |

| Solubility | Slightly soluble in water; soluble in organic solvents (predicted) | - |

| pKa | (Predicted values) ~4-5 for the carboxylic acid, ~5 for the pyridine nitrogen | - |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established synthetic methodologies for analogous N-substituted aminobenzoic acids, two primary synthetic routes are proposed: Reductive Amination and Buchwald-Hartwig Amination.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds. This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol (Proposed):

-

Imine Formation: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and 2-pyridinecarboxaldehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol. The reaction can be catalyzed by the addition of a catalytic amount of a weak acid, like acetic acid. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise while maintaining the temperature at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to ~7. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method could be employed by coupling a protected 4-aminobenzoic acid derivative with a suitable 2-pyridinylmethyl halide.

Experimental Protocol (Proposed):

-

Reactant Preparation: A protected form of 4-aminobenzoic acid, such as methyl 4-aminobenzoate, would be used to avoid side reactions with the carboxylic acid group. 2-(Chloromethyl)pyridine or 2-(bromomethyl)pyridine would serve as the coupling partner.

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the protected 4-aminobenzoic acid (1 equivalent), 2-(halomethyl)pyridine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 2-3 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Deprotection: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).

-

Purification: The crude product is purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

While specific biological studies on this compound are limited, the broader class of PABA derivatives has been extensively investigated for various pharmacological activities. These compounds are known to exhibit antimicrobial, antifungal, and cytotoxic properties.

The primary mechanism of antibacterial action for many PABA analogs is the inhibition of folate synthesis. In many bacteria, PABA is a crucial precursor for the synthesis of dihydrofolic acid, a key component in the production of nucleotides and certain amino acids. By acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), PABA analogs can disrupt this essential metabolic pathway, leading to bacteriostasis.

Derivatives of PABA have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of different substituents on the PABA scaffold can modulate the potency and spectrum of antimicrobial activity. Furthermore, some PABA derivatives have demonstrated notable cytotoxicity against cancer cell lines, such as HepG2.

Table 2: Potential Biological Activities of PABA Derivatives

| Activity | Description |

| Antibacterial | Inhibition of bacterial growth, often through interference with folate synthesis. |

| Antifungal | Efficacy against various fungal strains. |

| Cytotoxic | Inhibition of cancer cell proliferation. |

| Anti-inflammatory | Modulation of inflammatory pathways. |

General Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated at the optimal growth temperature for the microorganism for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Assay (MTT Assay):

-

Cancer cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

References

In-Depth Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid (CAS Number: 5966-18-7)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of 4-((2-pyridinylmethyl)amino)benzoic acid

This compound, identified by the CAS number 5966-18-7, is a heterocyclic compound belonging to the broader class of para-aminobenzoic acid (PABA) derivatives. Its structure features a benzoic acid moiety linked to a pyridine ring through a methylamino bridge. This unique arrangement of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.247 g/mol | [1] |

| Density | 1.301 g/cm³ | [1] |

| Boiling Point | 429 °C at 760 mmHg | [1] |

| Flash Point | 213.2 °C | [1] |

| Exact Mass | 228.09000 u | [1] |

| LogP | 2.46490 | [1] |

| Refractive Index | 1.668 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area (PSA) | 62.2 Ų | [2] |

Spectral Data

¹H NMR, ¹³C NMR, and Mass Spectrometry data for the isomer 4-[(4-Pyridinylmethyl)amino]benzoic acid are available in the PubChem database (CID 935163).[3] Researchers are advised to consult this entry as a reference for predicting the spectral characteristics of the 2-pyridinylmethyl isomer.

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in the reviewed literature. However, based on general synthetic strategies for analogous para-aminobenzoic acid derivatives, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A common method for the synthesis of N-substituted aminobenzoic acids involves the reductive amination of a carbonyl compound with an amine or a nucleophilic substitution reaction. In the case of this compound, a likely approach would be the reaction of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde, followed by reduction of the resulting imine.

Logical Flow of the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Synthesis of PABA Derivatives

While a specific protocol for the target compound is unavailable, a general procedure for the synthesis of similar PABA derivatives via reductive amination is provided below. This can be adapted and optimized by researchers.

Materials:

-

4-Aminobenzoic acid

-

2-Pyridinecarboxaldehyde

-

Methanol (or another suitable solvent)

-

Sodium borohydride (NaBH₄) or another suitable reducing agent

-

Glacial acetic acid (as a catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate deuterated solvent for NMR analysis

Procedure:

-

Imine Formation:

-

Dissolve 4-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask.

-

Add 2-pyridinecarboxaldehyde (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Once the imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for another 2-3 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the aqueous residue and transfer to a separatory funnel.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

-

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity, mechanism of action, and involvement in specific signaling pathways of this compound is currently lacking in the scientific literature. However, the broader class of para-aminobenzoic acid (PABA) derivatives has been extensively studied, providing a basis for potential areas of investigation.

Context from PABA Derivatives

PABA is an essential nutrient for many microorganisms as a precursor in the biosynthesis of folic acid.[4] This pathway is a well-established target for antimicrobial agents. The general mechanism involves the enzyme dihydropteroate synthase, which is inhibited by sulfonamide drugs that mimic PABA.[5]

Folate Biosynthesis Pathway in Bacteria:

Caption: Simplified bacterial folate synthesis pathway involving PABA.

Given its structural similarity to PABA, this compound could potentially act as an antagonist in this pathway, exhibiting antimicrobial properties.

Furthermore, derivatives of PABA have been investigated for a range of other biological activities, including:

-

Anticancer and Cytotoxic Effects: Some PABA derivatives have shown cytotoxic activity against cancer cell lines.[6]

-

Anti-inflammatory Properties: PABA and its analogs may modulate inflammatory responses.[7]

-

Antioxidant Activity: The aminobenzoic acid scaffold can contribute to antioxidant effects by scavenging free radicals.[7]

Potential Research Directions

Based on the known activities of related compounds, future research on this compound could explore its potential as:

-

An antimicrobial agent by investigating its inhibitory effects on bacterial growth and folate biosynthesis.

-

An enzyme inhibitor , targeting kinases, proteases, or other enzymes where the aminopyridine and benzoic acid moieties could interact with the active site.

-

A modulator of cell signaling pathways implicated in cancer or inflammation, such as the PI3K/AKT or NF-κB pathways.

Experimental Workflow for Biological Screening:

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion

This compound (CAS 5966-18-7) is a compound with potential for biological activity, stemming from its structural relationship to para-aminobenzoic acid. While its physicochemical properties are documented, a significant gap exists in the literature regarding its specific synthesis protocols, spectral characterization, and biological functions. The information and proposed methodologies presented in this guide are intended to provide a foundational resource for researchers to design and execute further studies to elucidate the properties and potential therapeutic applications of this compound. Future investigations into its antimicrobial, anticancer, and enzyme inhibitory activities are warranted.

References

- 1. This compound | CAS#:5966-18-7 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

A Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-((2-pyridinylmethyl)amino)benzoic acid, including its chemical identity, physicochemical properties, a proposed synthetic protocol, and relevant experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.

Nomenclature and Chemical Identity

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 4-(pyridin-2-ylmethylamino)benzoic acid[1]

-

CAS Number: 5966-18-7[1]

-

Molecular Weight: 228.25 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C13H12N2O2 | [1] |

| Molecular Weight | 228.25 g/mol | [3] |

| Exact Mass | 228.089877630 Da | [1] |

| XLogP3 | 2.46 | [1] |

| Density | 1.301 g/cm³ | [1] |

| Boiling Point | 429 °C | [1] |

| Flash Point | 213.2 °C | [1] |

Synthesis and Experimental Protocols

This protocol describes a two-step, one-pot reaction involving the formation of a Schiff base intermediate, followed by its in-situ reduction.

Materials:

-

4-aminobenzoic acid

-

2-pyridinecarboxaldehyde

-

Methanol (or another suitable alcohol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Glacial acetic acid (if using STAB)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in methanol.

-

Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution at room temperature.

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.

-

Allow the reaction to warm to room temperature and stir for an additional 8-12 hours, or until TLC analysis indicates the complete conversion of the imine to the desired secondary amine.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol under reduced pressure.

-

Adjust the pH of the aqueous residue to be slightly basic (pH 8-9) using a saturated sodium bicarbonate solution to ensure the product is not protonated, which would increase its water solubility.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-(pyridin-2-ylmethylamino)benzoic acid.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow.

Caption: Proposed synthesis of 4-(pyridin-2-ylmethylamino)benzoic acid.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C13H12N2O2 | CID 151392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-((2-pyridinylmethyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((2-pyridinylmethyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), represents a class of compounds with significant potential in medicinal chemistry. PABA and its analogues have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthesis approach for this compound. Due to the limited availability of specific experimental data for this particular molecule, this document also presents data for closely related compounds to serve as a valuable reference for researchers. The guide outlines a conceptual experimental workflow for the synthesis and characterization of this and similar molecules, aiming to facilitate further investigation into its potential therapeutic applications.

Molecular Structure and Properties

This compound possesses a molecular structure characterized by a benzoic acid moiety linked to a 2-pyridinylmethyl group via a secondary amine. This structure provides a foundation for potential biological activity, combining the features of both p-aminobenzoic acid and pyridine derivatives.

Table 1: Physicochemical and Computed Properties of this compound [1]

| Property | Value |

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| CAS Number | 5966-18-7 |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 228.089877 g/mol |

| Topological Polar Surface Area | 62.2 Ų |

| Density (computed) | 1.301 g/cm³ |

| Boiling Point (computed) | 429 °C at 760 mmHg |

| Flash Point (computed) | 213.2 °C |

Synthesis and Experimental Protocols

Proposed Synthesis via Nucleophilic Substitution

A probable synthetic method involves the reaction of methyl 4-aminobenzoate with 2-(chloromethyl)pyridine hydrochloride in the presence of a base, followed by hydrolysis of the resulting ester.

Experimental Protocol (General Procedure):

-

Esterification of 4-aminobenzoic acid: To a solution of 4-aminobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 4-aminobenzoate.

-

N-alkylation: Dissolve methyl 4-aminobenzoate and 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a non-nucleophilic base, for example, potassium carbonate, to the mixture. Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified methyl 4-((2-pyridinylmethyl)amino)benzoate in a mixture of methanol and a solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Isolation of the final product: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash it with water, and dry it under vacuum to obtain this compound.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis, purification, and characterization of this compound.

Caption: Conceptual workflow for the synthesis and evaluation of this compound.

Spectroscopic Data (Reference Data)

As of the latest literature search, specific, experimentally verified spectroscopic data for this compound is not available. However, data for the isomeric compound, 4-((4-pyridinylmethyl)amino)benzoic acid (CAS 5966-20-1) , is available and can serve as a useful reference for researchers.[2]

Table 2: Spectroscopic Data for 4-((4-pyridinylmethyl)amino)benzoic acid [2]

| Spectroscopy | Data |

| ¹H NMR | Data available but not detailed in the provided search results. |

| ¹³C NMR | Data available but not detailed in the provided search results. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 150, m/z 2nd Highest: 228. |

Note: Researchers should perform their own full characterization of this compound upon synthesis.

Biological Activity and Potential Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of p-aminobenzoic acid derivatives has been extensively studied. These compounds are known to exhibit a range of biological effects.

Derivatives of PABA have been investigated for their antimicrobial properties .[3] The mechanism often involves the inhibition of folate synthesis in bacteria, a pathway essential for their growth and replication. Furthermore, various PABA analogs have been explored for their anticancer activities .[4]

Given the structural similarity to other biologically active molecules, potential mechanisms of action for this compound could involve the modulation of various signaling pathways. However, without experimental data, any proposed pathway would be purely speculative. A logical starting point for investigation would be to screen the compound for activity in assays related to cell proliferation, apoptosis, and inflammation.

The following diagram illustrates a generalized signaling pathway that is often implicated in cancer and could be a potential area of investigation for novel PABA derivatives.

Caption: A generalized MAPK/PI3K-Akt signaling pathway, a common target for cancer drug development.

Conclusion

This compound is a compound of interest due to its structural relationship to biologically active p-aminobenzoic acid derivatives. While there is a lack of specific experimental data in the current body of scientific literature, this guide provides a foundational understanding of its properties and a roadmap for its synthesis and characterization. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future therapeutic applications. The provided conceptual frameworks and reference data for related molecules are intended to aid researchers in this endeavor.

References

- 1. echemi.com [echemi.com]

- 2. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 881441-03-8|4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4-((2-Pyridinylmethyl)amino)benzoic Acid

Introduction

4-((2-Pyridinylmethyl)amino)benzoic acid is a chemical compound that incorporates the structural motifs of both 4-aminobenzoic acid (PABA) and a 2-picolylamine moiety. As a derivative of PABA, a well-known building block in medicinal chemistry, this compound holds potential for investigation in various therapeutic areas. Its structure, featuring a flexible secondary amine linker between two aromatic rings—one of which is a pyridine ring—offers multiple points for molecular interaction, including hydrogen bonding and metal coordination. The presence of both a carboxylic acid group and a basic pyridine nitrogen makes it an interesting candidate for zwitterionic studies and as a ligand in coordination chemistry.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, its synthesis, and detailed experimental protocols for its characterization.

Compound Identification:

-

Molecular Formula: C₁₃H₁₂N₂O₂

-

Molecular Weight: 228.25 g/mol

-

CAS Number: 5966-18-7

Synthesis and Characterization Workflow

The most common and efficient synthesis of this compound is achieved through reductive amination. This process involves the condensation of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the target secondary amine.

Caption: Synthesis workflow via reductive amination.

Spectroscopic Data Analysis

This section details the key spectroscopic data for this compound. While comprehensive public data for this specific isomer is limited, the following tables are compiled from available sources and established principles of spectroscopic interpretation for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to solubilize the compound and observe exchangeable protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | br s | 1H | Carboxylic Acid (-COOH) |

| ~8.5 | d | 1H | Pyridine H-6 |

| ~7.8 | d | 2H | Benzoic Acid H-2, H-6 (ortho to -COOH) |

| ~7.7 | t | 1H | Pyridine H-4 |

| ~7.4 | d | 1H | Pyridine H-3 |

| ~7.2 | t | 1H | Pyridine H-5 |

| ~6.8 | t | 1H | Amine (-NH) |

| ~6.6 | d | 2H | Benzoic Acid H-3, H-5 (ortho to -NH) |

| ~4.5 | d | 2H | Methylene (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.5 | Carboxylic Acid (-COOH) |

| ~158.0 | Pyridine C-2 |

| ~152.0 | Benzoic Acid C-4 (C-NH) |

| ~149.0 | Pyridine C-6 |

| ~137.0 | Pyridine C-4 |

| ~131.5 | Benzoic Acid C-2, C-6 |

| ~122.5 | Pyridine C-5 |

| ~121.0 | Pyridine C-3 |

| ~118.0 | Benzoic Acid C-1 (C-COOH) |

| ~112.0 | Benzoic Acid C-3, C-5 |

| ~46.0 | Methylene (-CH₂) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| 3500 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3300 - 2500 | Broad | O-H Stretch (Carboxylic Acid, H-bonded) |

| ~1680 | Strong | C=O Stretch (Carboxylic Acid Dimer) |

| 1610 - 1580 | Strong | N-H Bend / Aromatic C=C Stretch |

| 1550 - 1450 | Medium | Aromatic C=C Ring Stretch (Pyridine & Benzene) |

| 1300 - 1200 | Strong | C-O Stretch / O-H Bend (Carboxylic Acid) |

| ~1250 | Strong | C-N Stretch (Aryl Amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-systems of the molecule. Data for the ethyl ester of a similar compound, p-{[(2-pyridyl)methyl]amino}benzoic acid, shows strong absorption in the UV region, and the free acid is expected to behave similarly. The parent compound, 4-aminobenzoic acid, exhibits absorption maxima around 194, 226, and 278 nm.

Table 4: Expected UV-Vis Absorption Data (in Methanol or Ethanol)

| λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~220 - 240 | π → π* (Benzene Ring) |

| ~270 - 290 | π → π* (Pyridine Ring) |

| ~300 - 340 | n → π* / Charge Transfer |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information based on fragmentation patterns. The exact mass is 228.09000 Da.

Table 5: Expected Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z Value | Proposed Fragment Assignment |

|---|---|

| 228 | [M]⁺˙: Molecular Ion |

| 211 | [M - OH]⁺: Loss of hydroxyl radical from the carboxylic acid |

| 183 | [M - COOH]⁺: Loss of the carboxyl group |

| 92 / 93 | [C₅H₄N-CH₂]⁺ / [C₅H₄N-CH₃]⁺: Pyridylmethyl cation (tropylium analogue) |

Experimental Protocols

Synthesis: Reductive Amination

-

Reactant Dissolution: Dissolve 1.0 equivalent of 4-aminobenzoic acid and 1.1 equivalents of 2-pyridinecarboxaldehyde in a suitable solvent such as methanol or ethanol.

-

Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC indicates the consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to ~6-7 using a dilute acid (e.g., 1M HCl). This will precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize from an ethanol/water mixture to obtain the pure compound. Dry the final product under vacuum.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs should be used.

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample holder or clean ATR crystal prior to sample analysis.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

-

Data Acquisition: Record the absorption spectrum from 200 to 600 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for detecting [M+H]⁺ or Electron Ionization (EI) for observing the molecular ion [M]⁺˙ and its fragments. Acquire data over a relevant m/z range (e.g., 50-500 amu).

In-Depth Technical Guide to the 1H NMR Spectrum of 4-((2-pyridinylmethyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-((2-pyridinylmethyl)amino)benzoic acid. Due to the limited and potentially inconsistent experimental data available in the public domain, this guide presents a predicted spectrum based on established NMR principles and spectral data of analogous structures. This approach aims to offer a more accurate and reliable reference for researchers working with this and similar compounds.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the protons of the pyridinyl, aminobenzoic acid, and methylene bridge moieties. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' (pyridinyl) | ~8.50 | Doublet (d) | ~4.8 | 1H |

| H-4' (pyridinyl) | ~7.75 | Triplet of doublets (td) | ~7.7, 1.8 | 1H |

| H-2, H-6 (benzoic acid) | ~7.70 | Doublet (d) | ~8.8 | 2H |

| H-3' (pyridinyl) | ~7.40 | Doublet (d) | ~7.8 | 1H |

| H-5' (pyridinyl) | ~7.25 | Doublet of doublets (dd) | ~7.5, 4.8 | 1H |

| H-3, H-5 (benzoic acid) | ~6.60 | Doublet (d) | ~8.8 | 2H |

| Methylene (-CH₂-) | ~4.50 | Doublet (d) | ~6.0 | 2H |

| Amine (-NH-) | Variable (broad) | Singlet (s) or Triplet (t) | - | 1H |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (s) | - | 1H |

Note: The chemical shifts of NH and COOH protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in the presence of D₂O.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound and the key through-bond (J-coupling) interactions that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Chemical structure and key ¹H-¹H J-coupling interactions.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the compound and its ability to resolve labile protons like those of the carboxylic acid and amine groups. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be adequate to cover all expected proton signals.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at ~2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral analysis.

Mass Spectrometry of 4-((2-pyridinylmethyl)amino)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-((2-pyridinylmethyl)amino)benzoic acid. Lacking direct, comprehensive experimental data in publicly accessible literature, this document synthesizes information from analogous structures and theoretical fragmentation principles to present a robust analytical framework. It includes proposed fragmentation patterns under electrospray ionization (ESI), detailed experimental protocols for reproducible analysis, and quantitative data presented in clear, tabular format. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and molecular fragmentation pathways, offering a practical resource for researchers engaged in the characterization of this and related small molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structural motifs, a pyridine ring and a benzoic acid group, are common in pharmacologically active compounds and functional materials. Mass spectrometry is a critical tool for the structural elucidation and quantification of such molecules. This guide focuses on the application of electrospray ionization mass spectrometry (ESI-MS) for the analysis of this compound, providing predicted fragmentation data and standardized protocols to aid in its identification and characterization.

Predicted Mass Spectrometry Data

The exact mass of this compound (C13H12N2O2) is 228.0899 Da.[1][2] Under positive mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]+, at an m/z of 229.0972.

Table 1: Predicted m/z Values for Major Ions of this compound in Positive ESI-MS/MS

| Ion | Formula | m/z (calculated) | Proposed Structure/Origin |

| [M+H]+ | [C13H13N2O2]+ | 229.0972 | Protonated parent molecule |

| Fragment 1 | [C7H6NO2]+ | 136.0393 | Loss of pyridinylmethyl radical |

| Fragment 2 | [C6H7N2]+ | 107.0604 | Benzoic acid moiety after decarboxylation and rearrangement |

| Fragment 3 | [C6H8N]+ | 94.0651 | Pyridinylmethyl cation |

| Fragment 4 | [C5H5N]+ | 79.0420 | Pyridine after fragmentation of the side chain |

Proposed Fragmentation Pathways

The fragmentation of protonated this compound is anticipated to proceed through several key pathways, initiated by collision-induced dissociation (CID) in the mass spectrometer. The secondary amine linkage and the carboxylic acid group are the most probable sites of initial fragmentation.

A primary fragmentation event is the cleavage of the C-N bond between the benzoic acid moiety and the pyridinylmethyl group. This can result in the formation of a pyridinylmethyl cation (m/z 94.0651) and a neutral 4-aminobenzoic acid radical, or a protonated 4-aminobenzoic acid (m/z 138.0555) and a neutral pyridinylmethyl radical. Subsequent loss of CO2 from the protonated 4-aminobenzoic acid fragment would yield an aniline-derived ion.

Another significant fragmentation pathway likely involves the loss of the entire pyridinylmethyl group, leading to a fragment ion corresponding to protonated 4-aminobenzoic acid. Further fragmentation of this ion is well-characterized and would involve the loss of water and carbon monoxide.

The pyridinylmethyl cation itself can undergo further fragmentation, potentially losing a hydrogen molecule to form a stable aromatic pyridinium ion.

Figure 1. Proposed fragmentation pathway for this compound.

Experimental Protocols

The following protocols are provided as a starting point for the mass spectrometric analysis of this compound. Instrument parameters may require optimization for specific mass spectrometers.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N2): 600 L/hr

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV for MS/MS experiments to observe a range of fragment ions.

Figure 2. Experimental workflow for the mass spectrometric analysis.

Data Presentation and Interpretation

The primary ion observed in the full scan mass spectrum is expected to be the protonated molecule [M+H]+ at m/z 229.0972. The MS/MS spectrum of this precursor ion will provide the fragmentation pattern. The relative abundances of the fragment ions will be dependent on the collision energy. By comparing the observed m/z values with the predicted values in Table 1 and analyzing the fragmentation logic depicted in Figure 1, the structure of the molecule can be confirmed.

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations. The peak area of the [M+H]+ ion can then be used to determine the concentration of this compound in unknown samples.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. While based on theoretical predictions and data from related compounds, the proposed fragmentation pathways, experimental protocols, and data interpretation strategies offer a valuable resource for researchers. The provided workflows and diagrams serve as a practical starting point for the structural elucidation and quantification of this compound, facilitating its further study in various scientific and developmental contexts. Direct experimental verification of the proposed fragmentation is recommended for definitive structural confirmation.

References

Potential Biological Activity of 4-((2-pyridinylmethyl)amino)benzoic acid: A Technical Guide for Researchers

Abstract

This technical guide explores the potential biological activities of the novel compound 4-((2-pyridinylmethyl)amino)benzoic acid. While direct experimental data for this specific molecule is not yet available in published literature, a comprehensive analysis of structurally analogous compounds strongly suggests potential anticancer and antimicrobial properties. This document provides a detailed overview of the rationale for these predicted activities, summaries of quantitative data from related molecules, and detailed experimental protocols to facilitate future research and drug discovery efforts. The provided signaling pathway and workflow diagrams serve as a visual guide for researchers investigating the mechanism of action and for planning experimental procedures.

Introduction

This compound is a small molecule featuring a para-aminobenzoic acid (PABA) scaffold linked to a 2-pyridinylmethyl group. The PABA core is a well-established pharmacophore present in numerous bioactive compounds, while the pyridinyl moiety is a common feature in kinase inhibitors and other therapeutic agents. The unique combination of these two structural motifs suggests that this compound may exhibit interesting biological properties. This guide synthesizes the available information on structurally similar compounds to postulate the most likely therapeutic applications and provides the necessary technical information to validate these hypotheses.

Postulated Biological Activities and Rationale

Based on the biological activities of structurally related compounds, two primary areas of potential therapeutic application for this compound are proposed: anticancer and antimicrobial activity.

Anticancer Activity

The pyridine and aminobenzoic acid moieties are present in several known anticancer agents that function as kinase inhibitors. For instance, the structurally similar compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is an intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor.[1] Another related molecule, 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6-yl)phenol, has demonstrated significant anticancer activity against hepatocellular carcinoma through the inhibition of the c-Met kinase pathway.

These examples suggest that this compound could potentially inhibit key kinases involved in cancer cell proliferation and survival. The hypothesized mechanism of action would involve the compound binding to the ATP-binding site of a kinase, thereby blocking downstream signaling pathways that promote tumor growth.

Antimicrobial Activity

Derivatives of p-aminobenzoic acid have been reported to possess antimicrobial properties. Furthermore, compounds incorporating a pyridinylmethylamine moiety have been investigated for their antimycobacterial effects. This suggests that this compound may have potential as an antimicrobial agent, possibly through the inhibition of essential bacterial enzymes.

Quantitative Data from Structurally Analogous Compounds

To provide a benchmark for potential efficacy, the following tables summarize the quantitative biological data for structurally related compounds.

Table 1: Anticancer Activity of Structurally Similar Kinase Inhibitors

| Compound Name | Cancer Cell Line | IC50 (µM) | Target Kinase |

| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | K562 (Leukemia) | ~2.27 | BCR-ABL Tyrosine Kinase |

| 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6-yl)phenol | HepG2 (Hepatocellular Carcinoma) | 3.06 | c-Met Kinase |

Table 2: Antimycobacterial Activity of a Structurally Similar Compound

| Compound Class | Mycobacterial Strain | MIC90 (µg/mL) |

| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis H37Rv | Not specified, but potent inhibition reported |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound.

In Vitro Tyrosine Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against a specific tyrosine kinase.

-

Reagents and Materials:

-

Purified recombinant tyrosine kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of the enzyme solution to each well.[5]

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

-

Incubate for 40 minutes at room temperature.[5]

-

Add 10 µL of Kinase Detection Reagent.[5]

-

Incubate for 30 minutes at room temperature and measure the luminescence.

-

Calculate the IC50 value from the dose-response curve.

-

In Vitro c-Met Kinase Inhibition Assay

This protocol is specific for determining the inhibitory effect of the test compound on c-Met kinase activity.

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Set up the kinase reaction by combining the c-Met enzyme, peptide substrate, and test compound in the kinase buffer.

-

Initiate the reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Antimycobacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis.

-

Reagents and Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Resazurin solution

-

-

Procedure:

-

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute the bacterial suspension 1:20 in 7H9 broth.

-

Prepare two-fold serial dilutions of the test compound in a 96-well plate.[2]

-

Inoculate each well with the diluted bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add resazurin solution to each well and incubate for another 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink.

-

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action via Receptor Tyrosine Kinase inhibition.

Experimental Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Antimycobacterial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct biological data on this compound is currently lacking, the structural similarities to known kinase inhibitors and antimicrobial compounds provide a strong rationale for investigating its potential in these therapeutic areas. This technical guide offers a foundational framework for researchers to initiate such investigations. The provided experimental protocols and reference data from analogous compounds will aid in the design and interpretation of future studies. The exploration of this and similar novel chemical entities is crucial for the continued development of new and effective treatments for cancer and infectious diseases.

References

- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]

- 2. 3.6. In Vitro Antimycobacterial Assay [bio-protocol.org]

- 3. 3.3. Determination of Anti-Mycobacterial Activity [bio-protocol.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

In Vitro Profile of 4-((2-Pyridinylmethyl)amino)benzoic Acid: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific in vitro studies detailing the biological activity, experimental protocols, or signaling pathway interactions of 4-((2-pyridinylmethyl)amino)benzoic acid were identified. This suggests that the compound may be a novel chemical entity that has not yet been extensively characterized in the public domain or is referred to by a different nomenclature in existing research.

While direct data on the target compound is unavailable, the broader class of molecules to which it belongs, para-aminobenzoic acid (PABA) derivatives, has been the subject of extensive research. These studies reveal a wide range of potential biological activities and therapeutic applications. This technical guide will, therefore, provide a generalized overview of the in vitro methodologies and potential biological activities that could be relevant for the future study of this compound, based on the characterization of its structural analogs.

General Biological Activities of PABA Derivatives

Derivatives of PABA are recognized for a variety of biological effects, which are largely dependent on the nature of the substituent at the amino or carboxyl group. Commonly reported activities in in vitro settings include:

-

Antimicrobial Activity: PABA is an essential precursor in the folate synthesis pathway of many bacteria. Analogs of PABA can act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folic acid production, thereby exhibiting antibacterial effects.

-

Anticancer Activity: Numerous PABA derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, and interference with cell signaling pathways.

-

Enzyme Inhibition: Beyond folate synthesis, PABA analogs have been designed to target other enzymes implicated in disease, such as soluble epoxide hydrolase and protein kinases.

-

Antioxidant and Anti-inflammatory Properties: Some PABA derivatives have demonstrated the ability to scavenge free radicals and modulate inflammatory pathways in cellular assays.

Standard In Vitro Experimental Protocols for PABA Derivatives

Should this compound be investigated in the future, the following standard in vitro assays would likely be employed to characterize its biological profile.

Cytotoxicity and Cell Viability Assays

These assays are fundamental in determining the effect of a compound on cell survival and proliferation.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The intensity of the color is proportional to the number of viable cells.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant provides an indicator of cytotoxicity.

Antimicrobial Susceptibility Testing

To assess the potential antimicrobial properties of the compound, the following methods are standard:

-

Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Disk Diffusion Assay: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the susceptibility of the microorganism to the compound.

Enzyme Inhibition Assays

To investigate the inhibitory potential of the compound against specific enzymes, various tailored assays are used. For example, if targeting a kinase, a typical protocol might involve:

-

Kinase Activity Assay: These assays measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The amount of phosphorylation can be quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

Potential Signaling Pathways for Investigation

Based on the activities of related PABA derivatives, future in vitro studies on this compound could explore its effects on various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the anticancer potential of a novel PABA derivative.

Figure 1: A generalized workflow for the in vitro investigation of a novel PABA derivative's anticancer properties.

Conclusion

While there is a current absence of specific in vitro data for this compound, the extensive research on related PABA derivatives provides a solid framework for its future investigation. The established methodologies for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, coupled with analyses of relevant signaling pathways, will be crucial in elucidating the biological profile and potential therapeutic applications of this compound. Further research is warranted to synthesize and characterize this compound and subject it to a comprehensive battery of in vitro assays.

Homologs of 4-((2-pyridinylmethyl)amino)benzoic acid: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Synthesis, Biological Evaluation, and Potential Mechanisms of Action of Novel Anticancer Agents

Introduction

The chemical scaffold of 4-((2-pyridinylmethyl)amino)benzoic acid presents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential signaling pathways associated with homologs of this core structure, with a particular focus on their anticancer properties. The strategic combination of a pyridine ring, an amino benzoic acid moiety, and the flexibility for substitution offers a rich chemical space for structure-activity relationship (SAR) studies aimed at identifying potent and selective drug candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities for oncology.

Data Presentation: Anticancer Activity of Related Analogs

The following table summarizes the in vitro anticancer activity of various compounds structurally related to this compound. The data, collected from multiple studies, highlights the potential of this scaffold against a range of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [1] |

| 2 | 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | 60 cancer cell lines | Growth inhibition >50% at 10µM | [1] |

| 3 | N-(4-chlorophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | Various | Broad antitumor activity | [2] |

| 4 | N-(4-methoxyphenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | Various | Broad and moderate antitumor activity | [2] |

| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [3][4] |

| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [3][4] |

| 7b | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | MCF-7 (Breast) | 0.48 | [5] |

| 7b | 2-amino-4-aryl-pyrimidine derivative of ursolic acid | HeLa (Cervical) | 0.74 | [5] |

Experimental Protocols

General Synthesis of N-(Pyridin-2-ylmethyl)aniline Derivatives

A common method for the synthesis of N-(pyridin-2-ylmethyl)aniline and its derivatives involves the reductive amination of a substituted aniline with pyridine-2-carboxaldehyde.

Materials:

-

Substituted aniline

-

Pyridine-2-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and pyridine-2-carboxaldehyde (1.1 eq) in the chosen solvent, a catalytic amount of acetic acid is added.

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

The reducing agent (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired N-(pyridin-2-ylmethyl)aniline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

-

The plate is incubated for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway

The search results suggest that many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anticancer compounds based on the this compound scaffold.

Caption: Drug discovery workflow for novel anticancer agents.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The available data on related analogs indicate that compounds derived from this core structure can exhibit potent cytotoxic activity against a variety of cancer cell lines. The likely mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical for cancer cell proliferation and survival. The experimental protocols and workflows outlined in this guide provide a solid foundation for the systematic exploration of this chemical space. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this promising class of compounds.

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]